molecular formula C26H28N2O2 B2605797 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide CAS No. 923500-40-7

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2605797
CAS No.: 923500-40-7
M. Wt: 400.522
InChI Key: ROTWNUDNQPZXST-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole derivative with an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and subsequent amide formation under controlled temperature and pH conditions is a common approach.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactants and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-methylphenyl)acetamide
  • N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-ethylphenyl)acetamide

Uniqueness

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide stands out due to its specific structural features, which may confer unique biological activities and chemical reactivity compared to its analogs. The presence of the isopropyl group, for instance, can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-4-5-15-28-23-14-13-22(20-7-6-8-21(25(20)23)26(28)30)27-24(29)16-18-9-11-19(12-10-18)17(2)3/h6-14,17H,4-5,15-16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTWNUDNQPZXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC=C(C=C4)C(C)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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